molecular formula C8H10BrClS B13151584 4-(3-Bromo-2-methylpropyl)-2-chlorothiophene

4-(3-Bromo-2-methylpropyl)-2-chlorothiophene

Cat. No.: B13151584
M. Wt: 253.59 g/mol
InChI Key: ZNJKURIFKGBEAK-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-2-chlorothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a chlorine atom attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)-2-chlorothiophene typically involves the bromination of 2-chlorothiophene followed by the alkylation with 3-bromo-2-methylpropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkyl or aryl derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-2-chlorothiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Bromo-2-methylpropyl)-2-chlorothiophene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: A similar compound with a bromine atom and a methyl group attached to a propane backbone.

    2-Chlorothiophene: A simpler thiophene derivative with a chlorine atom.

    3-Bromo-2-methylpropene: A related compound with a bromine atom and a methyl group attached to a propene backbone.

Uniqueness

4-(3-Bromo-2-methylpropyl)-2-chlorothiophene is unique due to the combination of its functional groups and the thiophene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-2-chlorothiophene

InChI

InChI=1S/C8H10BrClS/c1-6(4-9)2-7-3-8(10)11-5-7/h3,5-6H,2,4H2,1H3

InChI Key

ZNJKURIFKGBEAK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC(=C1)Cl)CBr

Origin of Product

United States

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